molecular formula C11H11F3O2 B13410796 1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one CAS No. 898787-63-8

1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one

Cat. No.: B13410796
CAS No.: 898787-63-8
M. Wt: 232.20 g/mol
InChI Key: UJYZZDGGRQIFRM-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C11H11F3O2. It is characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring, making it a unique compound with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. Its specific substitution pattern on the phenyl ring also contributes to its uniqueness compared to other similar compounds .

Properties

CAS No.

898787-63-8

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

1,1,1-trifluoro-3-(4-methoxy-2-methylphenyl)propan-2-one

InChI

InChI=1S/C11H11F3O2/c1-7-5-9(16-2)4-3-8(7)6-10(15)11(12,13)14/h3-5H,6H2,1-2H3

InChI Key

UJYZZDGGRQIFRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(=O)C(F)(F)F

Origin of Product

United States

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